Acid violet 6 BN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

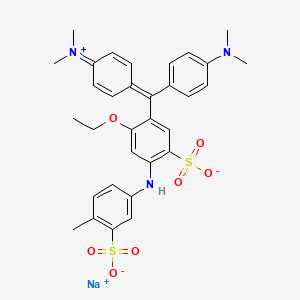

C32H34N3NaO7S2 |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-3-sulfonatoanilino)benzenesulfonate |

InChI |

InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-24-13-8-21(2)30(18-24)43(36,37)38)31(44(39,40)41)19-27(29)32(22-9-14-25(15-10-22)34(3)4)23-11-16-26(17-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 |

InChI Key |

NJPHHFWBKREURF-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Degradation and Remediation Strategies for Acid Violet 6 Bn in Aqueous Systems

Advanced Oxidation Processes (AOPs) for Dye Mineralization

Advanced Oxidation Processes (AOPs) are a class of procedures designed to eliminate organic and inorganic pollutants from water and wastewater through oxidation. These methods are characterized by the in-situ generation of highly reactive chemical species. researchgate.netmdpi.comatlantis-press.com The primary advantage of AOPs is their capacity to completely mineralize organic compounds into carbon dioxide, water, and inorganic ions. nih.gov

Generation and Reactivity of Hydroxyl Radicals and Other Reactive Oxygen Species

The foundation of most AOPs is the production of potent oxidizing agents, most notably the hydroxyl radical (•OH). atlantis-press.comnih.gov With an oxidation potential of 2.78 eV, the hydroxyl radical is a powerful, non-selective oxidant capable of reacting with and degrading a wide array of organic molecules. nih.gov The generation of these radicals can be initiated through various means, including the photolysis of hydrogen peroxide (H₂O₂) or the reaction of ferrous ions with H₂O₂ in the Fenton process. These reactive oxygen species (ROS) attack the dye molecule at various points, particularly at unsaturated bonds, leading to the breakdown of the chromophore and eventual mineralization of the compound. nih.govresearchgate.net

Catalytic and Photocatalytic Degradation Systems

Catalytic and photocatalytic systems are a cornerstone of AOPs for dye degradation, utilizing catalysts to enhance the generation of reactive oxygen species.

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is an effective AOP for dye degradation. In this system, the photolysis of H₂O₂ by UV light generates hydroxyl radicals. The efficiency of the UV/H₂O₂ process is influenced by several operational parameters, including the concentration of H₂O₂, the initial dye concentration, and the pH of the solution.

Research on the degradation of Acid Violet 49 has shown that the degradation efficiency increases with the dosage of H₂O₂ up to an optimal point. nih.govresearchgate.net Beyond this point, excess H₂O₂ can act as a scavenger of hydroxyl radicals, thereby reducing the efficiency of the process. researchgate.net The pH of the solution also plays a crucial role, with studies indicating that alkaline conditions (around pH 9) can enhance the degradation efficiency of AV49. nih.gov

Interactive Data Table: Effect of H₂O₂ Dosage on Acid Violet 49 Degradation

| H₂O₂ Dosage (mL) | Initial Dye Concentration (mg/L) | pH | Degradation Efficiency (%) after 90 min |

| 0.2 | 50 | 9 | 68 |

| 0.4 | 50 | 9 | 75 |

| 0.6 | 50 | 9 | 82 |

Data derived from studies on the UV/H₂O₂ degradation of Acid Violet 49. nih.govresearchgate.net

Semiconductor photocatalysis is a process where a metal oxide semiconductor, such as Titanium dioxide (TiO₂), Zinc oxide (ZnO), or Tin (IV) oxide (SnO₂), is irradiated with light of a suitable wavelength. This generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. researchgate.netmdpi.com These radicals then proceed to degrade the dye molecules. researchgate.net

Studies on Acid Violet 49 have demonstrated that the efficiency of photocatalytic degradation is dependent on the type and dosage of the metal oxide catalyst, as well as the pH of the solution. For instance, the degradation efficiency of AV49 was shown to increase with the catalyst dosage up to an optimal concentration, after which the effect plateaus. nih.gov Among the tested catalysts, ZnO has shown high efficiency in degrading AV49 under specific conditions. researchgate.net

Interactive Data Table: Photocatalytic Degradation of Acid Violet 49 with Different Metal Oxides

| Photocatalyst | Catalyst Dosage (g) | H₂O₂ Dosage (mL) | Initial Dye Concentration (mg/L) | pH | Degradation Efficiency (%) after 90 min |

| TiO₂ | 0.9 | 0.6 | 50 | 9 | 94 |

| ZnO | 0.9 | 0.6 | 50 | 9 | 96 |

| SnO₂ | 0.9 | 0.6 | 50 | 9 | 88 |

Data derived from a comparative study on the photocatalytic degradation of Acid Violet 49. nih.govresearchgate.net

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals. atlantis-press.commdpi.com This process is highly effective for the degradation of a wide range of organic pollutants. The photo-Fenton process is an enhancement of the Fenton process where the reaction is irradiated with UV-visible light. This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and also promotes the photolysis of H₂O₂, leading to a higher rate of hydroxyl radical generation and, consequently, faster degradation of the dye. mdpi.com

The efficiency of both Fenton and photo-Fenton processes is highly dependent on the pH of the solution, with optimal conditions typically being in the acidic range (around pH 3). mdpi.comscispace.com The concentrations of Fe²⁺ and H₂O₂ are also critical parameters that need to be optimized for maximum degradation efficiency. researchgate.net

Interactive Data Table: Comparison of Fenton and Photo-Fenton for Dye Degradation

| Process | Initial Dye Concentration (mg/L) | Fe²⁺ (mM) | H₂O₂ (mM) | pH | Decolorization Efficiency (%) after 60 min |

| Fenton | 250 | 0.01 | - | 3 | ~98 |

| Photo-Fenton | 250 | 0.01 | - | 3 | >98 |

Data derived from studies on the degradation of similar acid violet dyes. scispace.comresearchgate.net

Electrochemical Oxidation Processes

Electrochemical oxidation is an advanced oxidation process that involves the generation of hydroxyl radicals and other oxidizing species on the surface of an anode. nih.gov This method can lead to the complete mineralization of organic pollutants without the need for additional chemical reagents. The effectiveness of electrochemical oxidation depends on several factors, including the anode material, current density, pH, and the composition of the electrolyte. scispace.com

Studies on the electrochemical degradation of acid dyes have shown high removal efficiencies. nih.gov For instance, in the treatment of a mixture of acid dyes, including an acid violet component, significant color and total dye removal were achieved. nih.gov The process can involve direct oxidation on the anode surface or indirect oxidation by electrochemically generated oxidants.

Interactive Data Table: Electrochemical Degradation of Acid Dyes

| Electrode Material | Current Density (mA cm⁻²) | Initial Dye Concentration (mg/L) | pH | Treatment Time (min) | Color Removal (%) |

| Graphite | - | - | - | 60 | - |

| Cu/Fe Galvanic Cell | - | - | 3.05 | 900s (15 min) | 21 (total dye removal) |

| Cu/Fe Galvanic Cell | - | - | 3.05 | 3600s (60 min) | 37 (total dye removal) |

Data derived from a study on the electrochemical treatment of an acid dye mixture. nih.gov

Boron-Doped Diamond (BDD) Anode Applications

Boron-doped diamond (BDD) electrodes have emerged as a highly effective anode material for the electrochemical degradation of organic pollutants. Their unique properties, including an exceptionally wide electrochemical potential window, high chemical stability, and a propensity for generating physisorbed hydroxyl radicals (BDD(•OH)) with high current efficiency, make them particularly suitable for the mineralization of persistent organic compounds.

The electrochemical oxidation on BDD anodes primarily proceeds through an indirect mechanism where water is discharged at the anode surface to produce hydroxyl radicals. These radicals are weakly adsorbed to the BDD surface, allowing them to readily react with organic molecules in the bulk solution. This process is highly efficient for the complete mineralization of dyes. For instance, studies on the electrochemical oxidation of similar azo dyes, such as Acid Violet 7, using Si/BDD and Nb/BDD electrodes have demonstrated effective degradation. frontiersin.org The degradation efficiency is influenced by operational parameters such as current density, pH, and the initial concentration of the dye. Generally, higher current densities lead to a faster degradation rate due to increased hydroxyl radical generation.

Research on the degradation of various dyes using BDD electrodes has shown high removal efficiencies for both color and total organic carbon (TOC). researchgate.net For example, the electrochemical degradation of the azo dye Reactive Black 5 using a BDD anode resulted in significant discoloration and mineralization. nih.gov While specific studies on Acid Violet 6 BN are limited, the robust performance of BDD anodes with other azo dyes suggests it would be a highly effective treatment method.

Table 1: Research Findings on the Degradation of Azo Dyes using BDD Anodes

| Azo Dye | Electrode Type | Current Density (mA cm⁻²) | pH | Removal Efficiency | Reference |

| Acid Red 1 | BDD | 33.3 | 3.0 | 96.7% discoloration in 12 min | electrochemsci.org |

| Ponceau 4R | BDD | 100 | - | Total mineralization in 240 min | scispace.com |

| Reactive Black 5 | BDD | 15 | - | Significant discoloration | nih.gov |

Electrolysis and Electroperoxone Systems

Conventional electrolysis and the more advanced electro-peroxone process are also effective for the degradation of azo dyes. In direct electrolysis, pollutants can be oxidized at the anode or reduced at the cathode. The efficiency of this process is highly dependent on the electrode material and operating conditions.

The electro-peroxone (E-peroxone) process combines electrolysis with ozonation to enhance the generation of hydroxyl radicals. In this system, hydrogen peroxide (H₂O₂) is electrochemically generated at the cathode via the two-electron reduction of oxygen, while ozone (O₃) is sparged into the reactor. The reaction between H₂O₂ and O₃ generates •OH, significantly increasing the oxidative power of the system.

A study on the degradation of Acid Violet 19, a dye structurally similar to this compound, by the electro-peroxone process demonstrated high efficiency. bohrium.comnih.gov The study, conducted in a flow plant with a filter press cell, achieved 100% discoloration and 60% mineralization under optimal conditions. bohrium.comnih.gov The oxidation power was found to be significantly higher for the E-peroxone process compared to anodic oxidation with electrogenerated H₂O₂ (AO-H₂O₂) and ozonation alone. bohrium.comnih.gov

Table 2: Optimal Conditions and Results for the Degradation of Acid Violet 19 by Electro-Peroxone

| Parameter | Optimal Value |

| Current Density | 20 mA cm⁻² |

| pH | 3 |

| Electrolyte Flow Rate | 2.0 L min⁻¹ |

| Ozone Inlet Mass Flow Rate | 14.5 mg L⁻¹ |

| Result | |

| Discoloration | 100% |

| Mineralization (TOC removal) | 60% |

Source: bohrium.comnih.gov

Plasma-Assisted Degradation Techniques

Plasma-assisted degradation is an emerging AOP that utilizes the energy of plasma to generate a rich environment of reactive species, including hydroxyl radicals, hydrogen peroxide, ozone, and UV radiation. When electrical discharge occurs in a liquid or at the gas-liquid interface, it creates a localized plasma region where water and dissolved gas molecules are dissociated and excited, leading to the formation of these reactive species.

The degradation of dyes by plasma is a rapid and efficient process. Studies on various dyes, such as methyl violet and acid orange 7, have shown that plasma treatment can lead to complete discoloration and significant mineralization. mdpi.commdpi.com The degradation efficiency is influenced by the type of plasma reactor (e.g., dielectric barrier discharge, gliding arc discharge), the applied voltage, and the gas atmosphere. researchgate.net

For instance, the degradation of methyl violet in a plasma bubbling array reactor achieved a 96.15% degradation rate within 12 minutes. mdpi.com While specific research on this compound is not widely available, the non-selective nature of the reactive species generated in plasma suggests that it would be an effective method for its degradation.

Degradation Kinetics and Reaction Pathway Elucidation

The degradation of dyes by AOPs often follows pseudo-first-order or pseudo-second-order kinetics. This modeling is crucial for understanding the reaction rate and for the design of treatment reactors. In many cases where the concentration of the oxidant (e.g., hydroxyl radicals) is maintained in large excess compared to the dye concentration, the degradation rate is proportional to the concentration of the dye, thus following pseudo-first-order kinetics.

For example, the degradation of Rhodamine B in an alkaline medium using an Sb-doped SnO₂/Ti electrode followed a pseudo-first-order kinetic model. acs.org Similarly, the biosorption of an unspecified acid violet dye was found to be well-represented by a pseudo-first-order kinetic model. researchgate.net

The pseudo-first-order rate constant (k₁) can be determined from the slope of the linear plot of ln(C₀/C) versus time, where C₀ is the initial dye concentration and C is the concentration at time t.

Table 3: Representative Pseudo-First-Order Kinetic Data for Azo Dye Degradation

| Time (min) | Dye Concentration (mg/L) | ln(C₀/C) |

| 0 | 50.0 | 0.00 |

| 10 | 30.3 | 0.50 |

| 20 | 18.4 | 1.00 |

| 30 | 11.2 | 1.50 |

| 40 | 6.8 | 2.00 |

| 50 | 4.1 | 2.50 |

| 60 | 2.5 | 3.00 |

Identification of Intermediate Degradation Products

Elucidating the degradation pathway of this compound is essential for assessing the detoxification efficacy of the treatment process. The degradation of azo dyes by AOPs typically begins with the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the color. This initial step leads to the formation of smaller aromatic intermediates.

Subsequent attacks by hydroxyl radicals on these aromatic intermediates result in hydroxylation and ring-opening, leading to the formation of aliphatic carboxylic acids. For example, in the degradation of Acid Violet 7 and Reactive Black 5, intermediates such as oxalic acid, oxamic acid, citric acid, and maleic acid were identified. scispace.com Further oxidation of these carboxylic acids leads to their complete mineralization into CO₂, water, and inorganic ions such as SO₄²⁻, NO₃⁻, and NH₄⁺.

Studies on the degradation of Crystal Violet, a triphenylmethane (B1682552) dye with some structural similarities to the aromatic components of this compound, have identified N-de-methylation and cleavage of the conjugated chromophore structure as the primary degradation pathways. nih.gov Based on the degradation pathways of similar dyes, a plausible degradation route for this compound would involve the initial cleavage of the azo bond, followed by the breakdown of the resulting aromatic amines and naphthol sulfonic acid derivatives into smaller organic acids and eventually inorganic products.

Adsorption-Based Removal Technologies for this compound

Adsorption is a widely used, effective, and economical process for the removal of dyes from aqueous solutions. gnest.org The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent. The efficiency of the adsorption process is dependent on several factors, including the properties of the adsorbent (e.g., surface area, porosity, surface chemistry), the characteristics of the dye molecule, and the operational conditions (e.g., pH, temperature, initial dye concentration, and adsorbent dosage).

Various low-cost adsorbents have been investigated for the removal of acid dyes. A study on the removal of Acid Violet-17 using adsorbents such as fly ash, iron chromium oxide, lignite coal, kapok fruit shell carbon, and cashew nut shell carbon demonstrated their potential as alternatives to commercial activated carbon. gnest.org The percentage of dye removal was found to increase with a decrease in the initial dye concentration and an increase in the contact time and adsorbent dose. gnest.org The adsorption process was also influenced by pH, with acidic conditions generally favoring the removal of anionic dyes like this compound due to the electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules.

The adsorption data for acid dyes often fit well with the Langmuir and Freundlich isotherm models. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. Kinetic studies often reveal that the adsorption process follows pseudo-second-order kinetics, suggesting that chemisorption may be the rate-limiting step.

A study on the adsorption of an "Acid Violet" dye onto activated carbon showed that the adsorption was higher at lower concentrations and in acidic pH. fibre2fashion.com

Table 4: Influence of Operational Parameters on the Adsorption of Acid Dyes

| Parameter | Effect on Removal Efficiency | General Observation |

| pH | Decreasing pH increases efficiency | Enhanced electrostatic attraction at lower pH |

| Adsorbent Dosage | Increasing dosage increases efficiency | More available active sites |

| Initial Dye Concentration | Decreasing concentration increases efficiency | Higher adsorbent-to-dye ratio |

| Contact Time | Increasing time increases efficiency | Reaches equilibrium after a certain period |

Development of Novel Adsorbent Materials

The search for efficient and cost-effective methods to remove dyes like this compound has led to the investigation of various adsorbent materials. These materials are prized for their high surface area, porosity, and the presence of active sites that facilitate the capture of dye molecules from water.

Biopolymers, derived from natural sources, have gained attention as sustainable components for creating composite adsorbents. These materials are biodegradable and often possess functional groups that can bind to dye molecules.

A notable example involves the use of composites made from micro-cellulose (MC) and titanium dioxide (TiO2). In one study, a TiO2+MC composite, with the micro-cellulose derived from banana pseudostem, was used for the photocatalytic degradation of anionic acid violet dyes. chemsrc.com The research demonstrated that the composite material could achieve complete degradation of the acid violet dye, highlighting the potential of such biopolymer-based systems in water treatment. chemsrc.com

Table 1: Performance of Biopolymer-Based Composite in Dye Degradation

| Adsorbent/Photocatalyst | Target Dye | Degradation Efficiency | Time to Max Degradation (min) |

|---|---|---|---|

| Titanium dioxide (TiO2) + Micro-cellulose (MC) | Acid Violet | Complete Degradation | 60 |

Data sourced from a study on photocatalytic degradation of various dyes. chemsrc.com

Clay minerals such as bentonite, kaolinite, and sepiolite are attractive adsorbents due to their natural abundance, low cost, and layered structure, which provides a high surface area for adsorption. nih.govbvda.com Their inherent ion-exchange capacity makes them suitable for removing charged pollutants like anionic dyes from wastewater.

The effectiveness of clay-based adsorbents can be significantly enhanced through modification processes. Acid activation, for instance, involves treating the clay with an acid like sulfuric acid, which can increase the Si/Al ratio and alter the surface chemistry, leading to improved adsorption capabilities. imist.ma Studies have shown that clay minerals can exhibit high removal efficiencies for various dyes, often comparable to or even exceeding that of commercial activated carbon. bvda.com For example, bentonite has demonstrated significant adsorption capacities for a range of anionic acid dyes. bvda.com

Activated carbon is a widely recognized and highly effective adsorbent for dye removal due to its extensive microporous structure and large surface area. molbase.com Various agricultural waste by-products can be used as precursors for producing low-cost activated carbon.

One specific study focused on the adsorption of Acid Violet 17 using activated carbon prepared from sunflower seed hulls. dcchemicals.com The research found that this biomass-derived activated carbon was highly effective, achieving a maximum adsorption capacity of 116.27 mg/g. The removal process was heavily influenced by the pH of the solution, with optimal performance observed at a highly acidic pH of 2.0. dcchemicals.com This indicates that the surface charge of the adsorbent and the ionization state of the dye are critical factors in the adsorption mechanism.

Table 2: Adsorption Characteristics of Sunflower Seed Hull Activated Carbon for Acid Violet 17

| Parameter | Value |

|---|---|

| Adsorbent | Activated Carbon from Sunflower Seed Hull |

| Maximum Adsorption Capacity (q_max) | 116.27 mg/g |

| Optimal pH | 2.0 |

| Best Fit Isotherm Model | Langmuir |

| Best Fit Kinetic Model | Pseudo-second-order |

Data from a study on the removal of Acid Violet 17. dcchemicals.com

Advanced materials, including inorganic nanosheets, offer novel properties for environmental remediation. Hexagonal boron nitride (hBN) is one such material that has shown promise as an adsorbent for organic dyes. guidechem.comcymitquimica.com Its effectiveness stems from a combination of its three-dimensional structure and an abundance of adsorbing sites. guidechem.com

The mechanism of adsorption onto hBN involves interactions such as π-π stacking between the aromatic backbone of the dye molecules and the nanosheet surface, which strengthens the connection and accelerates the adsorption process. guidechem.com Studies on the removal of various dyes using hBN have demonstrated high percentage removals, particularly for cationic dyes, indicating its potential as a versatile adsorbent for different types of dye pollutants. guidechem.comcymitquimica.com

Adsorption Isotherm Modeling and Equilibrium Studies

Adsorption isotherm models are essential for describing how dye molecules distribute between the liquid phase (water) and the solid phase (adsorbent) when the adsorption process reaches equilibrium. These models provide valuable insights into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.

The Langmuir and Freundlich models are two of the most commonly used isotherms.

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It is often indicative of a more uniform adsorption process.

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.

In the study of Acid Violet 17 adsorption onto activated carbon from sunflower seed hulls, the experimental data was best described by the Langmuir isotherm model. dcchemicals.com This suggests that the adsorption process primarily occurs as a monolayer on a relatively uniform surface. The maximum monolayer adsorption capacity (q_max) derived from this model was determined to be 116.27 mg/g. dcchemicals.com

Adsorption Kinetic Studies and Rate Mechanisms

Adsorption kinetic studies are performed to understand the rate at which a pollutant is removed from a solution and to identify the controlling mechanisms of the adsorption process. The rate can be influenced by factors such as mass transfer and chemical reaction steps.

Commonly applied kinetic models include the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

The pseudo-second-order model implies that the rate-limiting step may be a chemical adsorption process (chemisorption), involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

For the adsorption of Acid Violet 17 onto activated carbon derived from sunflower seed hulls, the kinetic data were found to follow the pseudo-second-order model. dcchemicals.com This indicates that the adsorption mechanism is likely controlled by chemisorption, where a physico-chemical interaction occurs between the dye molecules and the surface of the activated carbon. dcchemicals.comscribd.com

Influence of Environmental Parameters on Adsorption Efficiency

Effect of pH

The pH of the aqueous solution is a critical parameter in the adsorption of acid dyes. It primarily functions by altering the surface charge of the adsorbent material and the degree of ionization of the dye molecule.

For the adsorption of anionic dyes, such as acid dyes, the process is generally more favorable in acidic conditions. At low pH values, the concentration of H+ ions in the solution is high. These protons can protonate the functional groups on the surface of the adsorbent (like hydroxyl or carboxyl groups), leading to a net positive surface charge. This positively charged surface then exhibits a strong electrostatic attraction towards the anionic dye molecules, enhancing the adsorption capacity.

Conversely, as the pH increases, the adsorbent surface tends to become more negatively charged due to the deprotonation of its functional groups. This results in electrostatic repulsion between the negatively charged adsorbent surface and the anionic dye molecules, leading to a decrease in adsorption efficiency. Studies on other acid dyes have consistently shown that the highest removal efficiencies are achieved at lower pH values. For instance, in the study of other dyes, it has been observed that as the pH is increased, the surface charge on the adsorbent becomes negative, which can lead to a reduced attraction for anionic dye molecules.

Table 1: Hypothetical Influence of pH on the Adsorption of a Typical Acid Dye Note: This table presents illustrative data for a typical acid dye to demonstrate the expected trend, as specific data for this compound is not available.

| pH | Adsorbent Surface Charge | Dye Anion Availability | Predominant Interaction | Expected Removal Efficiency (%) |

| 2 | Positive | High | Electrostatic Attraction | 95 |

| 4 | Slightly Positive | High | Electrostatic Attraction | 85 |

| 6 | Neutral/Slightly Negative | High | Weaker Attraction | 60 |

| 8 | Negative | High | Electrostatic Repulsion | 40 |

| 10 | Highly Negative | High | Electrostatic Repulsion | 25 |

Effect of Temperature

Temperature plays a multifaceted role in the adsorption process, influencing the solubility of the dye, the kinetic energy of the dye molecules, and the nature of the adsorption process itself (whether it is exothermic or endothermic).

The effect of temperature can be varied. An increase in temperature can enhance the rate of diffusion of dye molecules from the bulk solution to the adsorbent surface, which can lead to a higher adsorption rate. nih.gov If the adsorption process is endothermic, an increase in temperature will favor the adsorption, resulting in a higher uptake capacity. This is often due to an increase in the mobility of the dye molecules and potentially an increase in the number of active sites on the adsorbent. nih.gov

However, if the adsorption process is exothermic, an increase in temperature will have the opposite effect, leading to a decrease in adsorption capacity. This is because the higher temperature weakens the physical bonds (like van der Waals forces) between the dye molecules and the adsorbent surface. nih.govmdpi.com Thermodynamic studies on the adsorption of some acid dyes have shown the process to be exothermic, where adsorption capacity decreases with increasing temperature. nih.gov

Table 2: Hypothetical Influence of Temperature on Adsorption Efficiency for an Exothermic Process Note: This table presents illustrative data for a typical exothermic acid dye adsorption process to demonstrate a possible trend, as specific data for this compound is not available.

| Temperature (°C) | Kinetic Energy of Dye Molecules | Adsorptive Forces | Expected Adsorption Capacity (mg/g) |

| 25 | Low | Strong | 50 |

| 35 | Medium | Moderate | 42 |

| 45 | High | Weaker | 35 |

| 55 | Very High | Weakest | 28 |

Effect of Initial Dye Concentration

The initial concentration of the dye in the effluent is a significant driving force for the adsorption process. nih.gov The impact of initial dye concentration on the percentage of dye removal and the adsorption capacity of the adsorbent can be different.

Generally, with a fixed adsorbent dosage, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity, qe). uthm.edu.my This is because a higher concentration gradient provides a greater driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. mdpi.com

Table 3: Hypothetical Influence of Initial Dye Concentration on Adsorption Note: This table presents illustrative data for a typical acid dye to demonstrate the expected trend, as specific data for this compound is not available.

| Initial Dye Concentration (mg/L) | Driving Force | Saturation of Adsorbent Sites | Adsorption Capacity (mg/g) | Removal Efficiency (%) |

| 20 | Low | Low | 9.8 | 98 |

| 50 | Medium | Moderate | 23.5 | 94 |

| 100 | High | High | 45.0 | 90 |

| 200 | Very High | Saturated | 78.0 | 78 |

| 400 | Very High | Highly Saturated | 110.0 | 55 |

Advanced Analytical Methodologies for the Characterization and Detection of Acid Violet 6 Bn and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful for separating complex mixtures and quantifying the individual components. For a sulfonated azo dye like Acid Violet 6 BN, High-Performance Liquid Chromatography-Mass Spectrometry and Capillary Electrophoresis are particularly well-suited.

High-Performance Liquid Chromatography-Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of synthetic dyes. This method offers high sensitivity and selectivity, allowing for the separation, identification, and quantification of this compound and its potential degradation products in various matrices.

Reverse-phase HPLC is a commonly employed method for the separation of acid dyes. In a typical setup, a C18 column is used as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium acetate or formic acid unipi.it. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of compounds with varying polarities. For instance, a method developed for the analysis of Acid Violet 48, a related acid dye, utilized a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. For compatibility with mass spectrometry, phosphoric acid is often replaced with volatile buffers like formic acid or ammonium acetate sielc.com.

The separated analytes from the HPLC system are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. The mass spectrometer can be operated in various modes, such as full scan mode for identification of unknown compounds or multiple reaction monitoring (MRM) for highly sensitive and selective quantification of target analytes mdpi.com. In the MRM mode, specific precursor-to-product ion transitions for this compound and its derivatives would be monitored.

The validation of an HPLC-MS method for this compound would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision mdpi.comresearchgate.net. For example, a UPLC-MS/MS method for the analysis of various pharmacologically active dyes demonstrated excellent linearity with correlation coefficients greater than 0.99 and low limits of quantification in the range of 0.01–0.1 μg/L researchgate.netnih.gov. Similar performance would be expected for a well-developed method for this compound.

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MS Detection | Full Scan or Multiple Reaction Monitoring (MRM) |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly effective for the analysis of charged molecules like the sulfonated this compound dye. Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for this purpose usp.org.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The separation of sulfonated azo dyes is typically achieved using a buffer system at a specific pH. For instance, a study on the determination of several sulfonated azo dyes in river water utilized an electrophoresis buffer consisting of a dilution of phosphoric acid and tetrabutylammonium hydroxide at a pH of 11.55 nih.govsci-hub.box. The choice of buffer and pH is critical as it affects the charge of the analyte and the electroosmotic flow (EOF), which in turn influences the separation efficiency and analysis time.

Detection in CE is most commonly performed using a diode array detector (DAD), which provides spectral information for peak identification and purity assessment nih.gov. The detection limits for sulfonated azo dyes using CZE can be in the range of 0.1 to 4.53 µg/mL nih.govsci-hub.box. The advantages of CE include high separation efficiency, short analysis times, and low consumption of reagents and samples nih.gov.

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | Phosphate buffer or borate buffer at a specific pH |

| Applied Voltage | 15 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | Diode Array Detector (DAD) |

Spectroscopic Approaches for Structural Elucidation and Concentration Monitoring

Spectroscopic techniques are invaluable for obtaining structural information and for monitoring the concentration of substances. For this compound, UV-Visible Spectrophotometry, Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy are key analytical tools.

UV-Visible Spectrophotometry in Degradation Monitoring

UV-Visible spectrophotometry is a straightforward and widely used technique for monitoring the degradation of dyes in solution. The principle behind this method is the measurement of the absorbance of light by the dye at its wavelength of maximum absorbance (λmax). The concentration of the dye is directly proportional to its absorbance, as described by the Beer-Lambert law.

For this compound, the degradation process can be monitored by periodically recording the UV-Vis spectrum of the solution. The λmax for triphenylmethane (B1682552) dyes like crystal violet is typically in the visible region, around 580-590 nm nih.govmdpi.commdpi.com. The degradation of the dye leads to the destruction of its chromophore, resulting in a decrease in the absorbance at λmax nih.gov. The percentage of degradation can be calculated from the change in absorbance over time.

This technique has been successfully applied to study the photocatalytic degradation of crystal violet and other dyes nih.govmdpi.comrsc.org. By plotting the natural logarithm of the concentration (or absorbance) versus time, the kinetics of the degradation reaction can be determined researchgate.net.

Fourier Transform Infrared (FT-IR) Spectroscopy in Mechanistic Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. In the context of this compound, FT-IR can be used to confirm the chemical structure of the dye and to study the mechanistic pathways of its degradation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For instance, the azo group (-N=N-) in azo dyes shows a characteristic stretching vibration in the region of 1504-1555 cm⁻¹ eeer.orgstuba.sk. Other significant peaks would include those for aromatic C=C stretching, C-N stretching, and S=O stretching from the sulfonate groups eeer.orgresearchgate.net.

During degradation studies, changes in the FT-IR spectrum can provide valuable insights into the breakdown of the dye molecule. The disappearance or decrease in the intensity of the azo bond peak would indicate the cleavage of this chromophoric group eeer.org. The appearance of new peaks, for example, corresponding to C=O or O-H stretching vibrations, could suggest the formation of intermediate or final degradation products like aldehydes, carboxylic acids, or phenols nih.govresearchgate.net. This information is crucial for understanding the degradation mechanism and assessing the detoxification of the dye.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Indication |

|---|---|---|

| -N=N- (Azo bond) | ~1500 - 1550 | Presence of the chromophore |

| Aromatic C=C | ~1450 - 1600 | Aromatic rings |

| C-N | ~1170 - 1350 | Aromatic amine linkage |

| S=O (Sulfonate) | ~1030 - 1070 and ~1150 - 1230 | Sulfonate groups |

| O-H (Alcohol/Phenol) | ~3200 - 3600 (broad) | Formation of hydroxylated degradation products |

| C=O (Carbonyl) | ~1650 - 1750 | Formation of aldehydic or carboxylic acid degradation products |

Raman Spectroscopy in Material Characterization

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a chemical fingerprint. It is particularly useful for the characterization of dyes on materials such as textiles.

The Raman spectrum of this compound would be characterized by a series of distinct peaks corresponding to its vibrational modes. For a related dye, crystal violet, prominent Raman bands are observed for ring skeletal vibrations, C-H in-plane bending, N-phenyl stretching, and C-C stretching researchgate.net. Similar vibrational modes would be expected for this compound.

One of the significant advantages of Raman spectroscopy is its ability to analyze dyed materials directly, often without any sample preparation researchgate.netnih.gov. This makes it a valuable tool for identifying the dye used on a textile fiber, which can be important in forensic science and cultural heritage studies researchgate.netnih.gov. The choice of the laser excitation wavelength is crucial in Raman analysis of dyes to avoid fluorescence interference, which can obscure the weaker Raman signal researchgate.netojp.gov. Near-infrared (NIR) lasers are often used for this purpose nih.gov.

Raman spectroscopy can differentiate between different dyes on a fabric, even if they have similar colors, based on their unique vibrational fingerprints researchgate.netnih.gov. By creating a spectral library of known dyes, it is possible to identify the dye present on an unknown sample.

Microscopy Techniques for Surface Characterization of Adsorbents

Microscopy techniques are indispensable for the physical characterization of adsorbent materials, offering visual confirmation of surface morphology and textural properties that are critical for the adsorption process.

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of adsorbent materials at a microscopic level. In the context of acid dye adsorption, SEM analysis is routinely performed on adsorbents before and after the dye uptake process to identify changes in the surface structure.

Research Findings:

Studies on various adsorbents, including activated carbons and agricultural waste-based biosorbents, have demonstrated the utility of SEM in characterizing the porous nature of these materials. For instance, SEM images of guava seed powder, used as an adsorbent for Acid Violet 90, revealed a porous and irregular surface, which is conducive to dye adsorption researchgate.net. Similarly, analysis of fly ash used for the removal of Acid Violet 7 showed a porous surface with a random distribution of particles eeer.org.

After adsorption, SEM images often show a smoother surface with filled pores and the presence of dye molecules aggregated on the adsorbent surface. This visual evidence confirms the successful adsorption of the dye onto the material. For example, SEM analysis of an adsorbent after crystal violet adsorption showed a noticeable change in the surface morphology, indicating the presence of the dye on the surface researchgate.net.

The following table summarizes typical observations from SEM analysis of adsorbents used for acid dye removal.

| Adsorbent State | Typical SEM Observations | Implication for Adsorption |

| Before Adsorption | Porous, irregular, and heterogeneous surface with visible pores and cavities. | High surface area available for dye molecules to attach. |

| After Adsorption | Smoother surface, pores and cavities appear filled or coated, potential for dye aggregates on the surface. | Successful uptake of dye molecules onto the adsorbent surface. |

This data is representative of findings for adsorbents used with various acid dyes, including those similar in structure to this compound.

Electrokinetic Phenomena Analysis (e.g., Zeta Potential) in Adsorption Mechanism Assessment

Electrokinetic phenomena, particularly the measurement of zeta potential, are crucial for understanding the electrostatic interactions between the adsorbent surface and dye molecules in an aqueous environment. The zeta potential is the electric potential at the slipping plane of the electrical double layer and its value is indicative of the surface charge of the adsorbent at a given pH.

Research Findings:

For anionic dyes like this compound, the surface charge of the adsorbent plays a pivotal role in the adsorption mechanism. The adsorption of anionic dyes is generally favored at pH values below the point of zero charge (pHpzc) of the adsorbent, where the adsorbent surface is positively charged. This positive charge leads to strong electrostatic attraction with the negatively charged anionic dye molecules.

Zeta potential analysis of adsorbents such as melamine-functionalized carbon nanotubes has shown that the surface is positively charged at low pH values, which enhances the adsorption of anionic dyes researchgate.net. Conversely, at pH values above the pHpzc, the adsorbent surface becomes negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency for anionic dyes.

The relationship between pH, zeta potential, and the adsorption of anionic dyes is summarized in the table below.

| pH Range | Adsorbent Surface Charge (Zeta Potential) | Interaction with Anionic Dye | Adsorption Efficiency |

| pH < pHpzc | Positive | Electrostatic Attraction | High |

| pH > pHpzc | Negative | Electrostatic Repulsion | Low |

This table illustrates the general principle of how zeta potential influences the adsorption of anionic dyes, which is applicable to this compound.

Studies on various adsorbents have confirmed this trend. For instance, the characterization of guava seed powder used for Acid Violet 90 adsorption included zeta potential analysis to elucidate the influence of surface charge on the adsorption mechanism researchgate.net. The findings from such studies consistently demonstrate that controlling the pH to manipulate the adsorbent's surface charge is a key factor in optimizing the removal of acid dyes from wastewater.

Based on a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested detailed outline on computational chemistry approaches. The public domain and scientific databases lack specific research studies applying these advanced computational methods directly to this compound (also known as Acid Violet 6B, Food Black 2, or C.I. 20470).

The requested outline requires in-depth information on:

Density Functional Theory (DFT) studies of its adsorption mechanisms and electronic structure.

Molecular Dynamics (MD) simulations of its dynamic processes.

Modeling of its photophysical processes , including photoisomerization and excited-state potential energy surfaces.

While computational studies exist for other azo dyes or related chemical phenomena, the explicit application of these methodologies to this compound has not been documented in a way that would allow for a scientifically accurate and thorough article based on the specified structure. To maintain scientific integrity and avoid speculation, the article cannot be produced as requested.

Computational Chemistry Approaches for Understanding Acid Violet 6 Bn Phenomena

Kinetic Modeling of Complex Degradation Pathways

Kinetic modeling is a critical computational tool for elucidating the complex degradation pathways of dyes such as Acid Violet 6 BN. By quantifying the rates of reaction, these models provide indispensable insights into the mechanisms of degradation, the influence of various environmental and operational parameters, and the efficiency of different treatment technologies. Advanced Oxidation Processes (AOPs), including photocatalysis and Fenton-like reactions, are commonly employed for the degradation of recalcitrant triphenylmethane (B1682552) dyes. The modeling of these processes is essential for optimizing reaction conditions and designing efficient wastewater treatment systems.

The degradation of dyes in aqueous solutions often follows pseudo-first-order kinetics. This model is applicable when one of the reactants, typically the oxidizing species (like hydroxyl radicals), is present in great excess compared to the dye concentration. The rate of degradation is therefore effectively dependent only on the concentration of the dye. The integrated rate law for a pseudo-first-order reaction is expressed as:

ln(C₀/C) = kₐₐₚt

where:

C₀ is the initial concentration of this compound.

C is the concentration of this compound at time t.

kₐₐₚ is the apparent pseudo-first-order rate constant (min⁻¹).

For heterogeneous photocatalytic processes, the Langmuir-Hinshelwood (L-H) model is frequently employed to describe the relationship between the initial degradation rate (r₀) and the initial dye concentration (C₀). This model accounts for the adsorption of the dye onto the surface of the photocatalyst, a crucial step in the degradation mechanism. The L-H model is given by the equation:

r₀ = (kᵣKₐC₀) / (1 + KₐC₀)

where:

r₀ is the initial rate of decolorization (mg L⁻¹ min⁻¹).

kᵣ is the reaction rate constant (mg L⁻¹ min⁻¹).

Kₐ is the adsorption equilibrium constant (L mg⁻¹).

Kinetic studies, supported by computational analysis of intermediates, help to map out the probable degradation pathways. For triphenylmethane dyes structurally similar to this compound, degradation is initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH), on the molecule. Two primary degradation routes are commonly proposed:

N-de-ethylation/N-demethylation: This pathway involves the sequential removal of alkyl groups from the tertiary amine auxochromes. This process occurs without the immediate destruction of the main chromophore but can alter the absorption spectrum of the dye.

Chromophore Cleavage: This involves the breakdown of the conjugated triphenylmethane structure. The attack of radicals on the central carbon atom or the aromatic rings leads to the cleavage of the molecule, resulting in rapid decolorization. This pathway breaks the dye into smaller aromatic intermediates.

These initial intermediates are typically further oxidized, leading to the opening of the aromatic rings and their eventual mineralization into simpler, non-toxic molecules such as carbon dioxide, water, and inorganic ions.

Research findings from studies on analogous dyes demonstrate how kinetic parameters are influenced by operational conditions. For instance, the apparent rate constant (kₐₐₚ) often increases with higher catalyst dosages or oxidant concentrations up to an optimal point, beyond which the effect may plateau due to catalyst agglomeration or radical scavenging.

Data Tables

The following tables present illustrative data based on typical kinetic studies of triphenylmethane dye degradation, demonstrating the kind of information derived from kinetic modeling.

Table 1: Effect of Photocatalyst (e.g., TiO₂) Dosage on the Pseudo-First-Order Rate Constant (kₐₐₚ) for this compound Degradation

| Catalyst Dosage (g/L) | Apparent Rate Constant (kₐₐₚ, min⁻¹) | Degradation Efficiency after 60 min (%) |

| 0.25 | 0.015 | 59.3 |

| 0.50 | 0.028 | 81.4 |

| 0.75 | 0.045 | 93.2 |

| 1.00 | 0.047 | 93.8 |

| 1.25 | 0.046 | 93.5 |

This table illustrates that the degradation rate increases with catalyst dosage up to an optimal concentration (1.00 g/L), after which the rate slightly decreases.

Table 2: Langmuir-Hinshelwood (L-H) Model Parameters for the Photocatalytic Degradation of this compound under Varying pH Conditions

| pH | Reaction Rate Constant (kᵣ, mg L⁻¹ min⁻¹) | Adsorption Constant (Kₐ, L mg⁻¹) | R² |

| 3 | 1.25 | 0.08 | 0.985 |

| 5 | 0.98 | 0.06 | 0.991 |

| 7 | 0.65 | 0.04 | 0.976 |

| 9 | 0.42 | 0.02 | 0.964 |

This table shows the dependence of the L-H kinetic parameters on the solution pH, indicating that acidic conditions are more favorable for both the reaction rate and adsorption in this hypothetical scenario.

Emerging Research Applications and Methodological Advancements Involving Acid Violet 6 Bn

Biosorption and Bioremediation Approaches

The removal of dyes from industrial effluents is a significant environmental challenge. Biosorption and bioremediation have emerged as promising, cost-effective, and environmentally friendly alternatives to conventional physicochemical methods. These approaches utilize biological materials or systems to sequester or degrade dye molecules.

Enzyme-Modified Adsorbents for Dye Removal

A novel area of research focuses on the development of enzyme-modified adsorbents for enhanced dye removal. This technique involves the immobilization of specific enzymes onto a solid support material, creating a reactive adsorbent that can both bind and degrade dye molecules. The immobilization process enhances the stability and reusability of the enzymes, making the process more economically viable.

Ligninolytic enzymes, such as laccases and peroxidases, are particularly effective in degrading a wide range of synthetic dyes due to their ability to oxidize phenolic and non-phenolic aromatic compounds.

Laccase-Based Adsorbents: Laccase has been successfully immobilized on various supports, including chitosan and alginate beads. For instance, laccase immobilized on chitosan hydrogels has demonstrated significantly improved efficiency in removing both anionic and cationic dyes. The synergistic effect of chitosan's adsorption capacity and laccase's catalytic activity leads to a more robust and pH-tolerant dye removal system nih.gov. Studies have shown that immobilized laccase can decolorize dyes like indigo carmine completely within hours, a significant improvement over the free enzyme researchgate.net.

Peroxidase-Based Adsorbents: Peroxidases, such as horseradish peroxidase (HRP) and manganese peroxidase (MnP), are another class of enzymes utilized for dye degradation. HRP immobilized on magnetite-alginate beads has been shown to effectively decolorize anthraquinone dyes like Acid Blue 225 and Acid Violet 109, with the biocatalyst retaining a significant portion of its activity over multiple cycles mdpi.com. Similarly, manganese peroxidase immobilized on Ca-alginate beads has demonstrated high decolorization efficiency for various reactive textile dyes nih.gov. The immobilization of MnP on magnetic nanocomposites like Fe3O4/chitosan has also proven effective for the removal of reactive orange 16 and methylene blue mdpi.com.

| Enzyme | Support Material | Target Dyes | Key Findings |

| Laccase | Chitosan Hydrogel | Methylene Blue, Bromophenol Blue, Coomassie Brilliant Blue | The immobilized enzyme improved dye removal efficiency across a wider pH range compared to the adsorbent alone. The system showed good stability over repeated cycles nih.gov. |

| Laccase | Chitosan Beads | Indigo Carmine | Immobilization led to a 3-fold increase in thermostability and complete decolorization of the dye within 8 hours, compared to 56% by the free enzyme researchgate.net. |

| Horseradish Peroxidase (HRP) | Magnetite-Alginate Beads | Acid Blue 225, Acid Violet 109 | The immobilized HRP decolorized over 75% of the dyes within 15 minutes and retained over 50% of its initial activity after 7 cycles mdpi.com. |

| Manganese Peroxidase (MnP) | Ca-Alginate Beads | Sandal-fix Reactive Dyes | Immobilized MnP showed significantly higher decolorization efficiency (up to 95.7%) compared to the free enzyme (up to 71.2%) after 12 hours nih.gov. |

| Manganese Peroxidase (MnP) | Fe3O4/Chitosan Nanocomposite | Reactive Orange 16, Methylene Blue | The immobilized enzyme on the magnetic nanocomposite removed 98% of Reactive Orange 16 and 96% of Methylene Blue and was reusable for five cycles mdpi.com. |

Advanced Applications in Analytical Biochemistry

While direct applications of Acid Violet 6 BN in analytical biochemistry are not documented, the principles governing the use of related acid dyes in protein assays are well-established and provide a framework for its potential utility.

Development of Protein Assays Utilizing Related Acid Dyes

Colorimetric protein assays are fundamental techniques in biochemistry for the quantification of proteins. Many of these assays are based on the binding of a dye to protein molecules, which results in a measurable change in the dye's absorbance spectrum. The Bradford protein assay, which utilizes the acid dye Coomassie Brilliant Blue G-250, is a widely used example.

The mechanism of the Bradford assay involves the binding of the Coomassie dye to proteins, primarily through electrostatic interactions with basic amino acid residues (like arginine) and hydrophobic interactions. This binding stabilizes the anionic, blue form of the dye, causing a shift in its maximum absorbance from 465 nm to 595 nm. The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.

Given that this compound is an acid dye, it is plausible that it could be investigated for similar protein-binding properties. The development of a new protein assay would require a thorough characterization of the dye's spectral properties upon interaction with proteins, its binding specificity to different amino acids, and its compatibility with various buffers and reagents commonly found in protein samples.

Fundamental Studies on Dyeing and Pigment Deposition Mechanisms (from a chemical interaction perspective)

Understanding the fundamental chemical interactions between acid dyes and textile fibers is crucial for optimizing the dyeing process and improving the fastness properties of dyed materials. Acid dyes are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.

The dyeing mechanism of acid dyes on protein fibers is governed by a combination of intermolecular forces:

Electrostatic Interactions (Ionic Bonding): Protein fibers are amphoteric, containing both acidic (carboxyl) and basic (amino) groups. In an acidic dye bath, the amino groups of the fiber's amino acid residues (e.g., lysine and arginine) become protonated, acquiring a positive charge (-NH3+). Acid dyes, which are anionic in solution due to the presence of sulfonate groups (-SO3-), are then attracted to these positively charged sites on the fiber, forming strong ionic bonds textilelearner.net. The number of these cationic sites on the fiber increases with decreasing pH, which is why the dyeing process is typically carried out in an acidic medium textilelearner.net. The sulfonic acid groups on the dye molecule are key to its water solubility and its ability to form these ionic linkages primachemicals.comvipulorganics.com.

Van der Waals Forces: These are weak, non-specific attractive forces that occur between all molecules that are in close proximity. For large dye molecules and fiber polymers, the sum of these forces can be substantial, playing a role in the dye's substantivity to the fiber textilelearner.net.

Research into the dyeing mechanisms of different acid dyes on various protein fibers, such as wool from different breeds, has shown that the adsorption behavior can often be described by the Langmuir isotherm model, indicating monolayer adsorption at specific sites on the fiber nih.gov. The kinetics of the dyeing process are also studied to understand the rate at which the dye molecules migrate from the solution into the fiber.

Integration of Hybrid Systems for Enhanced Dye Removal Efficiency

To overcome the limitations of individual treatment methods, researchers are increasingly focusing on the development of hybrid systems that combine two or more processes to achieve higher dye removal efficiency and complete mineralization of the dye molecules.

Adsorption-Photocatalysis: This hybrid system combines the benefits of adsorption for concentrating dye molecules on a catalyst surface with the destructive power of photocatalysis. For example, a hybrid biochar-TiO2 composite has been shown to have a significantly higher photodegradation efficiency for simulated textile wastewater (99.20%) compared to biochar (85.20%) or TiO2 (42.60%) alone nih.gov. The biochar acts as an adsorbent, bringing the dye molecules into close contact with the TiO2 photocatalyst, which then degrades them upon irradiation with light. Similarly, black sand, which contains iron oxides and other metal oxides, has been used in a combined adsorption-photocatalysis system with UV light to effectively remove methylene blue dye researchgate.netrsc.org.

Ozonation-Biological Treatment: This approach uses ozonation as a pre-treatment step to break down complex, non-biodegradable dye molecules into smaller, more biodegradable intermediates. These intermediates can then be efficiently removed by a subsequent conventional biological treatment process juniperpublishers.comscielo.org.mx. This integration can lead to high color and chemical oxygen demand (COD) removal efficiencies while being more cost-effective than ozonation alone for complete mineralization juniperpublishers.comscielo.org.mx. Ozone effectively breaks down the chromophoric groups in dye molecules, leading to rapid decolorization pinnacleozone.comozcon.co.uk.

Fenton-Adsorption: The Fenton process, an advanced oxidation process involving hydrogen peroxide and ferrous ions, can be combined with adsorption to enhance dye removal. A study on the treatment of an azo printing dye found that a homogeneous Fenton process followed by adsorption on functionalized biochar resulted in high decolorization and toxicity reduction tandfonline.comuhi.ac.uk. The Fenton reaction initially degrades the dye, and the subsequent adsorption step removes residual dye and degradation by-products.

Sonocatalysis-Adsorption: This hybrid method utilizes ultrasonic waves to enhance the adsorption process. The acoustic cavitation produced by ultrasound can increase the mass transfer of dye molecules to the adsorbent surface and even create new active sites on the adsorbent researchgate.net. This sono-assisted adsorption can lead to faster and more efficient dye removal compared to conventional adsorption researchgate.net.

| Hybrid System | Processes Combined | Target Pollutants | Key Advantages |

| Adsorption-Photocatalysis | Adsorption and Photocatalysis | Organic Dyes | Enhanced degradation efficiency due to the concentration of pollutants on the catalyst surface. Can utilize materials like biochar-TiO2 composites or black sand nih.govresearchgate.netrsc.org. |

| Ozonation-Biological Treatment | Ozonation and Biodegradation | Recalcitrant Dyes | Ozonation pre-treatment improves the biodegradability of dyes, allowing for effective removal by subsequent biological processes. Cost-effective for complete mineralization juniperpublishers.comscielo.org.mx. |

| Fenton-Adsorption | Fenton Oxidation and Adsorption | Azo Dyes | The Fenton process degrades the dye, while adsorption removes residual pollutants and by-products, leading to high decolorization and detoxification tandfonline.comuhi.ac.uk. |

| Sonocatalysis-Adsorption | Sonocatalysis and Adsorption | Organic Dyes | Ultrasound enhances mass transfer and can create new active sites on the adsorbent, leading to faster and more efficient dye removal researchgate.net. |

Q & A

Q. How can researchers design robust experiments to study this compound’s photodegradation in aquatic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.